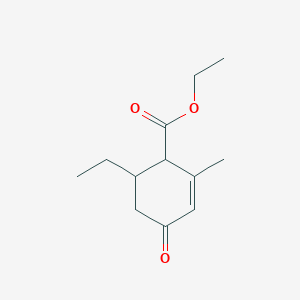

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-9-7-10(13)6-8(3)11(9)12(14)15-5-2/h6,9,11H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKYZCXJMNVELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)C=C(C1C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278011 | |

| Record name | Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5421-90-9 | |

| Record name | 5421-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidinium Acetate Catalyzed Regioselective Cyclization

A prominent method involves the regioselective cyclization of esters derived from 2-acetyl-5-oxohexanoic acid derivatives catalyzed by pyrrolidinium acetate. This approach affords alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates with varied alkyl groups (ethyl, methyl, t-butyl) at the 6-position.

- Reaction conditions: Ester precursors are treated with pyrrolidinium acetate under controlled temperature to promote cyclization.

- Outcome: Formation of this compound and analogues with high regioselectivity.

- Significance: This method allows tuning of the alkyl substituent at the 6-position by varying the ester alkyl group and starting keto-ester chain, enabling synthesis of derivatives with different alkyl groups.

Hagemann’s Original Approach and Variations

Hagemann's classical synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester) provides a foundation for preparing analogues such as this compound.

- Step 1: Reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form a diethyl ester of 2,4-diacetylpentane.

- Step 2: Base-induced cyclization of this diester intermediate.

- Step 3: Heating to induce ring closure and formation of the cyclohexenone ester.

- Modification: By changing the alkyl substituents on the starting materials or using substituted acetoacetates, the 6-ethyl substituent can be introduced.

Knoevenagel Condensation Approach

Emil Knoevenagel’s method modifies Hagemann’s approach by using formaldehyde and ethyl acetoacetate in the presence of catalytic piperidine to form the same diethyl ester intermediate.

Diels-Alder Cycloaddition Route (Newman and Lloyd)

This method involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to form a bicyclic precursor, which upon hydrolysis yields Hagemann's ester derivatives.

Mannich and Forneau Reaction Variants

- Original: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product, followed by sodium methoxide treatment to yield the cyclohexenone ester.

- Variants: Aldol cyclization of methyl vinyl ketone and ethyl acetoacetate catalyzed by pyrrolidinium acetate, Triton B, or sodium ethoxide (Robinson annulation type) can produce the cyclohexenone ring with desired substituents.

Comparative Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Alkyl Substitution Control | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrolidinium Acetate Cyclization | Esters of 2-acetyl-5-oxohexanoic acid + pyrrolidinium acetate | Direct control via ester alkyl group | High regioselectivity, versatile | Requires specific ester precursors |

| Hagemann’s Original Approach | Methylene iodide + ethyl acetoacetate + NaOMe + heat | Substitution via starting materials | Classical, well-established | Multi-step, moderate yields |

| Knoevenagel Condensation | Formaldehyde + ethyl acetoacetate + piperidine catalyst | Variation by aldehyde choice | Efficient condensation step | Limited to certain aldehydes |

| Diels-Alder Route (Newman & Lloyd) | 2-methoxy-1,3-butadiene + ethyl-2-butynoate + hydrolysis | Substituents on butynoate control | Stereoselective, modular | Requires specialized dienes/dienophiles |

| Mannich/Robinson Annulation | Methyl vinyl ketone + ethyl acetoacetate + catalysts | Catalytic conditions influence outcome | One-pot synthesis, catalytic | Sensitive to reaction conditions |

Research Findings and Notes

- The pyrrolidinium acetate catalyzed cyclization is notable for regioselectivity in forming the 2-methyl-4-oxocyclohex-2-enecarboxylate core with variable alkyl groups, including ethyl at the 6-position.

- Variations of the Hagemann and Knoevenagel methods allow for flexible substitution patterns by altering the alkylating agents or aldehydes used in the condensation steps.

- The Diels-Alder approach provides a stereoselective synthetic route, useful for accessing derivatives with defined stereochemistry at the 6-ethyl position.

- Mannich and Robinson annulation variants offer catalytic and potentially more efficient routes but require careful optimization of catalysts and conditions.

Chemical Reactions Analysis

Cyclization and Rearrangement Reactions

Hagemann's ester undergoes regioselective cyclizations under varied catalytic conditions, producing structurally diverse derivatives. Key findings include:

Table 1: Catalytic Cyclization Outcomes

These reactions highlight the compound’s sensitivity to both Brønsted and Lewis acid catalysts, enabling selective formation of either keto-enol tautomers or diene intermediates .

Oxidation and Reduction Reactions

The ketone and ester functionalities in Hagemann's ester allow for targeted redox transformations:

-

Oxidation : The α,β-unsaturated ketone moiety is susceptible to oxidation, forming epoxides or dihydroxy derivatives when treated with peroxides or ozone .

-

Reduction : Selective reduction of the carbonyl group using NaBH₄ or LiAlH₄ yields secondary alcohols, while catalytic hydrogenation saturates the cyclohexene ring .

Alkylation and Functionalization

The ester’s enolate intermediates participate in alkylation reactions. For example:

-

C2-Alkylation : Reaction with alkyl halides in the presence of strong bases (e.g., LDA) introduces substituents at the C2 position, enhancing steric and electronic diversity .

Key Research Findings

-

Regioselectivity Control : The choice of catalyst (e.g., pyrrolidinium acetate vs. HCl) dictates whether cyclization occurs at the 4-oxo or 2-methyl position .

-

Stereoelectronic Effects : Electron-withdrawing groups on the ester enhance reactivity toward nucleophiles, enabling efficient functionalization .

Scientific Research Applications

Organic Synthesis

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various transformations that can lead to the formation of more complex molecules. The compound's reactivity can be exploited in:

- Aldol Reactions : It can participate in aldol condensation reactions, which are fundamental in building carbon-carbon bonds.

Pharmaceutical Industry

The compound's derivatives have potential applications in drug development. Its structural features may contribute to:

- Antimicrobial Agents : Research indicates that derivatives of similar compounds exhibit antimicrobial properties, suggesting potential uses in developing new antibiotics or antifungal agents.

Agrochemicals

In the agrochemical sector, this compound can be used to synthesize pesticides or herbicides. The compound's ability to modify biological pathways makes it a candidate for:

- Pesticide Formulations : Its derivatives could potentially enhance the efficacy of existing pesticides or serve as a basis for new formulations.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Organic Chemistry explored the synthesis of various antimicrobial agents using this compound as a starting material. The research demonstrated that modifications to the compound's structure led to significant increases in antibacterial activity against common pathogens.

Case Study 2: Development of Herbicides

In agricultural research, a team investigated the use of this compound derivatives as herbicides. Their findings indicated that certain derivatives exhibited selective toxicity towards specific weed species while being safe for crops, highlighting their potential as effective agrochemicals.

Summary Table of Applications and Properties

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for building complex organic molecules | Facilitates carbon-carbon bond formation |

| Pharmaceuticals | Development of antimicrobial agents | Potential new antibiotics |

| Agrochemicals | Synthesis of pesticides/herbicides | Enhanced efficacy and selectivity |

Mechanism of Action

The mechanism of action of Hagemann’s ester involves its reactivity as a versatile intermediate in organic synthesis. The compound can undergo various chemical transformations, enabling the formation of complex molecules. Its molecular targets and pathways depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural analogs differ primarily in substituents at positions 4, 6, and the double bond location, which influence molecular weight, polarity, and conformational stability.

Key Observations :

- Alkyl vs. Aryl Substituents : Hexyl (C₆H₁₃) at position 6 () increases hydrophobicity compared to ethyl (C₂H₅) in the target compound. Aryl groups (e.g., 4-chlorophenyl in ) enhance π-π stacking in crystallography.

- Double Bond Position : Δ² (target) vs. Δ³ () affects ring puckering and conjugation. Δ³ analogs exhibit half-chair or screw-boat conformations .

- Functional Groups : Hydroxyl () and sulfonamido () groups introduce polarity, altering solubility and reactivity.

Conformational and Crystallographic Analysis

- Cyclohexene Ring Puckering: Target Compound: Likely adopts an envelope conformation (based on cyclohexenone derivatives in ). Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Exhibits half-chair (molecule B) and screw-boat (disordered molecule A) conformations due to steric clashes between aryl groups . Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate: Distorted envelope conformation influenced by methyl and carboxylate groups .

Dihedral Angles :

- In , the dihedral angle between 4-fluorophenyl and 4-chlorophenyl rings ranges from 76.4° to 89.9°, indicating near-perpendicular orientation.

Biological Activity

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate, commonly referred to as Hagemann's ester, is a compound of significant interest in organic chemistry and pharmacology. Its unique structural features contribute to various biological activities, making it a valuable intermediate in the synthesis of numerous bioactive compounds.

The molecular formula for this compound is CHO, with a molecular weight of 218.27 g/mol. The compound is characterized by its liquid state at room temperature and exhibits a boiling point of approximately 272 °C and a flash point of 113 °C .

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 218.27 g/mol |

| Physical State | Liquid |

| Boiling Point | 272 °C |

| Flash Point | 113 °C |

| Specific Gravity | 1.08 |

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that Hagemann's ester exhibits notable antimicrobial properties. A study reported its effectiveness against several bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential use as an antibacterial agent .

Anti-inflammatory Properties

In vitro studies have demonstrated that Hagemann's ester can inhibit pro-inflammatory cytokines, suggesting its potential application in treating inflammatory conditions. The compound's ability to modulate inflammatory pathways positions it as a candidate for further pharmacological development .

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives of cyclohexene carboxylates, including Hagemann's ester, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 20 to 50 µg/mL .

- Inflammation Modulation : In another study, the compound was tested for its effects on cytokine production in macrophage cells. Results indicated a reduction in TNF-alpha and IL-6 levels, supporting its anti-inflammatory potential .

Synthesis and Derivatives

Hagemann's ester serves as a precursor for synthesizing various alkyl-substituted cyclohexenones through alkylation reactions. This versatility enhances its importance in synthetic organic chemistry and medicinal chemistry .

Synthetic Routes

Several synthetic methodologies have been developed for the preparation of this compound:

- Hagemann’s Approach : Involves the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide.

- Knoevenagel Condensation : Utilizes formaldehyde and ethyl acetoacetate under basic conditions to yield similar products.

Q & A

Q. What are the established synthetic routes for Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via Michael addition of ethyl acetoacetate to substituted chalcones under basic conditions. For example, refluxing chalcone derivatives (e.g., (2E)-3-aryl-1-arylprop-2-en-1-one) with ethyl acetoacetate in absolute ethanol in the presence of 10% NaOH for 8–12 hours yields the cyclohexenone core . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity, base concentration, and temperature to maximize yield (typically 60–80%).

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Agilent Xcalibur), and structures are refined using SHELXL (for small molecules) or SHELXS/SHELXD (for phase solving). Displacement parameters, hydrogen bonding, and disorder modeling are handled via iterative refinement cycles. SHELX software remains dominant due to its robustness in handling twinned data and high-resolution structures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data markers should researchers prioritize?

- NMR : and NMR identify substituent patterns (e.g., carbonyl groups at δ ~170–200 ppm for carboxylate, δ ~2.0–2.5 ppm for methyl/ethyl groups) .

- IR : Strong absorption bands at ~1700–1750 cm confirm ester (C=O) and ketone (C=O) functionalities.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 372.80 for CHClFO) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in derivatives of this compound, and what statistical metrics validate the model?

Disorder in substituents (e.g., chlorophenyl or fluorophenyl groups) is modeled using split-atom refinement with occupancy ratios (e.g., 0.684:0.316) . Metrics include:

Q. What computational methods are used to analyze puckering conformations of the cyclohexene ring, and how do substituents influence ring geometry?

Puckering parameters (Q, θ, φ) derived from Cremer-Pople coordinates classify conformations (e.g., envelope, half-chair, screw-boat). For example:

- Envelope conformation : Q = 0.477 Å, θ = 57.3° (major component).

- Screw-boat : Q = 0.579 Å, θ = 112° (minor component) . Substituents like aryl groups induce steric strain, favoring non-planar conformations. DFT calculations (e.g., Gaussian) supplement experimental data to predict stability .

Q. How can contradictory data in synthetic yields or spectroscopic assignments be systematically addressed?

- Reproducibility checks : Vary solvents (e.g., ethanol vs. methanol) or bases (NaOH vs. KOH).

- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular formula.

- Differential scanning calorimetry (DSC) : Detects polymorphic forms affecting reactivity .

Q. What strategies are effective in designing derivatives for specific applications (e.g., catalysis, medicinal chemistry)?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to modulate electrophilicity .

- Co-crystallization : Explore non-covalent interactions (e.g., C–H···O, π-stacking) to stabilize bioactive conformations .

- Click chemistry : Functionalize the ester moiety via azide-alkyne cycloaddition for bioconjugation .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

Table 2. Synthetic Optimization Variables

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–100°C | Accelerates Michael addition kinetics |

| Solvent polarity | Ethanol (ε = 24.3) | Balances solubility and reactivity |

| Base concentration | 10% NaOH (0.25 M) | Facilitates enolate formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.